1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomer misidentification in pyrazole-carbaldehyde building blocks leads to failed cyclocondensation and incorrect pyrazolo[4,3-d]pyrimidine ring topology, wasting synthesis resources in kinase inhibitor programs. This specific 5-carbaldehyde isomer (CAS 1269293-84-6) ensures correct regiochemistry for assembling CDK and CK1 inhibitor scaffolds. • ≥98% purity eliminates confounding impurities in SAR campaigns • Predicted LogP 0.47 supports favorable aqueous solubility for downstream derivatization • In stock with flexible pack sizes (mg to bulk); custom synthesis available on request

Molecular Formula C8H6N4O
Molecular Weight 174.163
CAS No. 1269293-84-6
Cat. No. B594079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde
CAS1269293-84-6
Molecular FormulaC8H6N4O
Molecular Weight174.163
Structural Identifiers
SMILESC1=CN=C(N=C1)N2C(=CC=N2)C=O
InChIInChI=1S/C8H6N4O/c13-6-7-2-5-11-12(7)8-9-3-1-4-10-8/h1-6H
InChIKeyJOLFRTAXJFBODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 1269293-84-6): A Core Pyrimidinyl-Pyrazole Aldehyde Building Block for Precision Chemical Synthesis


1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 1269293-84-6) is a heterocyclic compound that incorporates both a pyrimidine ring and a pyrazole ring, functionalized with an aldehyde group at the 5-position of the pyrazole . This molecular architecture positions it as a valuable intermediate in the synthesis of complex heterocyclic scaffolds, particularly those relevant to medicinal chemistry and kinase inhibitor research [1]. Its defined structure, characterized by a molecular weight of 174.16 g/mol and a predicted LogP of 0.47, provides a balanced hydrophilicity profile suitable for downstream derivatization and biological evaluation .

Why 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 1269293-84-6) Cannot Be Casually Swapped with Its Regioisomers or Close Analogs


The 5-carbaldehyde isomer is not interchangeable with its 4-carbaldehyde regioisomer (CAS: 1156604-22-6) or the 5-carbaldehyde pyrimidine-linked analog (CAS: 1017795-11-7) due to distinct regiochemical reactivity and physicochemical properties. The specific placement of the aldehyde group on the pyrazole ring dictates the vector of nucleophilic attack and the geometry of the resulting adducts, a critical factor in the regioselective synthesis of fused heterocyclic systems like pyrazolo[4,3-d]pyrimidines . Furthermore, while the molecular weight and formula remain constant across these isomers (C8H6N4O, 174.16 g/mol), their predicted lipophilicity and electronic distribution differ, impacting solubility, membrane permeability, and target engagement in biological assays . Substituting a regioisomer without validation can lead to divergent reaction outcomes, altered pharmacokinetic profiles, or complete loss of biological activity in structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 1269293-84-6): Comparator-Based Differentiation


Differentiation via Lipophilicity (LogP) Compared to a Structurally Related Isomer

The target compound exhibits a predicted LogP of 0.4748, which is 0.0520 units lower than the structurally related isomer 2-(1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde (CAS: 1017795-11-7) . This difference, while modest, can translate to a measurable impact on aqueous solubility and passive membrane permeability, particularly in assays sensitive to lipophilicity thresholds (e.g., logP < 3 for CNS drug candidates) [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Regiochemical Distinction: Aldehyde Position at C5 vs. C4 of the Pyrazole Ring

The target compound features an aldehyde group at the 5-position of the pyrazole ring, whereas the regioisomer 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1156604-22-6) bears the aldehyde at the 4-position . This positional isomerism directly influences the regioselectivity of N-alkylation and cyclocondensation reactions, as demonstrated in the synthesis of pyrazolo[4,3-d]pyrimidines, where the choice of starting isomer determines the final ring junction topology .

Synthetic Chemistry Regioselective Synthesis Scaffold Diversification

High Purity Grade (≥98%) Enables Direct Use in Sensitive Assays Without Purification

The target compound is commercially available with a purity specification of ≥98% (by HPLC) from multiple reputable vendors . This high purity level is crucial for downstream applications, as it minimizes the presence of impurities that could confound biological assay results or lead to side reactions during synthesis. In contrast, lower purity grades (e.g., 95%) may require additional purification steps, increasing time and cost.

Chemical Procurement Quality Control Assay Reproducibility

Optimal Research and Industrial Applications for 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 1269293-84-6)


Synthesis of Pyrazolo[4,3-d]pyrimidine Scaffolds for Kinase Inhibitor Discovery

The compound serves as a key precursor in the construction of pyrazolo[4,3-d]pyrimidine cores, a privileged scaffold in kinase inhibitor research [1]. The 5-carbaldehyde group facilitates regioselective cyclocondensation reactions with hydrazines and other nucleophiles to form the fused bicyclic system. This scaffold is of particular interest for targeting cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1), as evidenced by recent patent literature [2][3]. The high purity (≥98%) of the commercial product ensures that the starting material does not introduce confounding variables into medicinal chemistry campaigns.

Building Block for Structure-Activity Relationship (SAR) Studies in Antiproliferative Agents

The pyrimidinyl-pyrazole framework has been identified as a novel anti-tumor scaffold, with derivatives exhibiting antiproliferative activity against human lung cancer cell lines and inhibition of tubulin polymerization [1]. The target compound's aldehyde functionality allows for the introduction of diverse substituents via reductive amination, Knoevenagel condensation, or oxidation to the corresponding carboxylic acid. This synthetic versatility, combined with its favorable predicted LogP (0.47) , makes it an ideal starting point for generating focused libraries to optimize potency and pharmacokinetic properties.

Precursor for Functionalized Pyrazoles via Skeletal Editing Methodologies

Recent advances in skeletal editing, such as the formal carbon deletion of pyrimidines to pyrazoles, highlight the value of pyrimidinyl-substituted pyrazoles as intermediates [1]. The target compound's structure aligns with the products of such transformations, and its aldehyde group can be further elaborated to generate diversified pyrazole libraries under mild conditions. The high regioselectivity achievable with this specific isomer is critical for accessing structurally defined analogs for chemical biology and drug discovery applications.

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